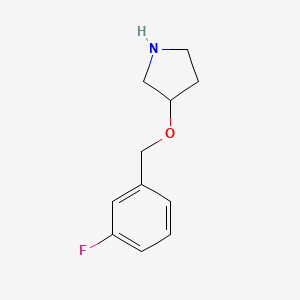

3-(3-Fluorobenzyloxy)-pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-[(3-fluorophenyl)methoxy]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11/h1-3,6,11,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGENWACSNBVQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 3-(3-Fluorobenzyloxy)-pyrrolidine Core Structure

A retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to logical starting materials. The most apparent disconnection is the ether linkage (C-O bond), which simplifies the target molecule into two key synthons: a 3-hydroxypyrrolidine core and a 3-fluorobenzyl electrophile. This disconnection is based on the reliable Williamson ether synthesis.

A further disconnection of the 3-hydroxypyrrolidine synthon reveals its own synthetic origins. The pyrrolidine (B122466) ring itself can be disconnected through a C-N bond cleavage, suggesting a precursor like a 1,4-dihalo-2-butanol or a related linear molecule that can undergo intramolecular cyclization upon reaction with an amine. For stereoselective approaches, the analysis points towards chiral precursors from the natural chiral pool, such as malic acid, glutamic acid, or 4-hydroxyproline, which already contain the required stereocenters.

Advanced Synthetic Routes to this compound and Analogues

The forward synthesis of this compound can be achieved through several advanced methodologies. The choice of route often depends on the desired stereochemistry and the need for analogue synthesis for chemical libraries.

Achieving specific stereoisomers of this compound is crucial for its application in various fields. Two primary strategies are employed for this purpose: asymmetric cycloadditions and the utilization of the chiral pool.

Chiral Pool Utilization : This is a common and effective strategy that begins with readily available, enantiomerically pure natural products. wikipedia.org Compounds like (S)-malic acid, (S)-glutamic acid, and (2S,4R)-4-hydroxyproline are excellent starting materials for synthesizing chiral 3-hydroxypyrrolidine derivatives. google.commdpi.com For instance, (S)-malic acid can be converted into a chiral 4-amino-2-hydroxybutyric acid derivative, which then undergoes cyclization to form the desired N-protected 3-hydroxypyrrolidine. google.com This approach ensures that the chirality of the starting material is transferred to the final product, yielding enantiomerically pure compounds. mdpi.com

Asymmetric Cycloadditions : The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing the pyrrolidine ring with high stereocontrol. wikipedia.org This reaction involves an azomethine ylide and a dipolarophile. acs.orgnih.gov By using chiral auxiliaries or catalysts, the cycloaddition can proceed with high diastereoselectivity and enantioselectivity, allowing for the creation of multiple stereocenters in a single step. acs.orgnih.govnih.gov This method is particularly useful for generating substituted pyrrolidines that are not easily accessible from the chiral pool. mdpi.com

An alternative to building the pyrrolidine ring from scratch is to functionalize a pre-existing one. nih.gov In the context of synthesizing this compound, this typically involves the O-alkylation of an N-protected 3-hydroxypyrrolidine.

The Williamson ether synthesis is the most direct method for this transformation. masterorganicchemistry.comkhanacademy.orgyoutube.com The reaction involves deprotonating the hydroxyl group of N-protected 3-hydroxypyrrolidine with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an electrophile, in this case, 3-fluorobenzyl bromide or chloride, via an SN2 mechanism to form the desired ether linkage. masterorganicchemistry.com The use of an N-protecting group, such as a tert-butoxycarbonyl (Boc) or benzyl (Bn) group, is essential to prevent the secondary amine from interfering with the reaction.

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. nih.gov For the this compound scaffold, a divergent approach would utilize a common precursor, such as N-Boc-3-hydroxypyrrolidine, which can be synthesized in large quantities.

This common intermediate can then be reacted with a diverse array of substituted benzyl halides or other electrophiles in parallel synthesis format. This allows for the rapid generation of a library of compounds with variations in the benzyloxy portion of the molecule. This approach is highly efficient for structure-activity relationship (SAR) studies, as it allows for the systematic exploration of how different substituents on the aromatic ring affect the biological activity of the molecule.

Optimization of Reaction Parameters and Yields for Scalability

For the synthesis to be practical on a larger scale, optimization of reaction parameters is crucial to maximize yield and purity while minimizing costs and side reactions. wipo.int Key steps that require optimization include the formation of the pyrrolidine ring and the Williamson ether synthesis.

In the Williamson ether synthesis step, several factors can be tuned:

Base : The choice of base is critical for efficient deprotonation of the alcohol without causing side reactions. Strong, non-nucleophilic bases like sodium hydride are often preferred.

Solvent : Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used as they can solvate the alkoxide and facilitate the SN2 reaction.

Temperature : The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions, such as elimination.

Leaving Group : The choice of leaving group on the benzyl electrophile also affects the reaction rate. Bromides and iodides are more reactive than chlorides.

Protecting the pyrrolidine nitrogen is a critical consideration for scalability. google.com The protecting group prevents N-alkylation, a common side reaction, and can also influence the solubility and handling properties of the intermediates. The Boc group is often favored due to its stability and ease of removal under acidic conditions. Careful planning and optimization of these parameters are essential for developing a robust and scalable synthesis. wipo.int

Table 1: Optimization of Williamson Ether Synthesis Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| Base | NaH | K2CO3 | Cs2CO3 | NaH provides faster and more complete deprotonation. |

| Solvent | THF | DMF | Acetonitrile | DMF often leads to higher yields due to better solvation of ions. |

| Temperature | Room Temp | 50 °C | 80 °C | Moderate heating (50 °C) can increase rate without significant side products. |

| Leaving Group | -Cl | -Br | -I | Benzyl bromide offers a good balance of reactivity and stability. |

Spectroscopic and Chromatographic Characterization of Synthesized Compounds and Intermediates

The structural confirmation and purity assessment of this compound and its intermediates are performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are the primary tools for structural elucidation. nih.gov

In the 1H NMR spectrum of this compound, one would expect to see characteristic signals for the aromatic protons of the 3-fluorobenzyl group, a singlet for the benzylic CH2 protons, and multiplets for the protons on the pyrrolidine ring.

The 13C NMR spectrum would show distinct signals for each carbon atom, with the carbon attached to the fluorine atom exhibiting a characteristic coupling (1JC-F). nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition.

Chromatography :

Thin-Layer Chromatography (TLC) : TLC is used to monitor the progress of reactions and to get a preliminary assessment of the purity of the products.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for both the analysis and purification of the final compound. chromforum.org Using a suitable column and mobile phase, HPLC can separate the desired product from any impurities, and the purity can be quantified. acs.org

Gas Chromatography (GC) : GC, often coupled with mass spectrometry (GC-MS), can also be used for purity analysis, particularly for volatile derivatives. acs.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| 1H NMR | Signals for aromatic protons (~7.0-7.4 ppm), benzylic protons (~4.5 ppm), pyrrolidine CH-O proton (~4.2 ppm), and other pyrrolidine protons (~1.8-3.2 ppm). |

| 13C NMR | Signals for aromatic carbons (including a C-F coupled carbon), benzylic carbon (~70 ppm), pyrrolidine C-O carbon (~78 ppm), and other pyrrolidine carbons (~30-55 ppm). |

| Mass Spec (ESI+) | Expected [M+H]+ peak corresponding to the molecular weight of the compound. |

Preclinical Biological Evaluation and Pharmacological Profiling

In Vivo Preclinical Pharmacological Investigations in Disease Models (non-human)

Assessment of Efficacy in Relevant Animal Models (e.g., xenograft models, antidiabetic models)

No in vivo preclinical studies assessing the efficacy of 3-(3-Fluorobenzyloxy)-pyrrolidine in any relevant animal models of disease, such as xenograft or antidiabetic models, were found.

Pharmacodynamic Biomarker Evaluation

There are no reports on the evaluation of pharmacodynamic biomarkers associated with the administration of this compound.

Preclinical Pharmacokinetic and Metabolic Stability Studies (non-human)

In Vitro Metabolic Stability Assessments (e.g., microsomal stability, plasma stability)

In vitro metabolic stability assays are crucial in preclinical drug development to predict the in vivo half-life of a compound. These assays typically use liver microsomes, which contain a high concentration of drug-metabolizing enzymes. mykhailiukchem.org In a study of pyrrolidine-based CXCR4 antagonists, a representative compound (compound 46) demonstrated significantly improved metabolic stability in both human and rat liver microsomes. nih.gov This is a desirable characteristic for a drug candidate. Similarly, a series of potent Hsp90 inhibitors with a pyrrolidine (B122466) core showed low clearance in human and rat liver microsomes. researchgate.net

Conversely, some 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed rapid biotransformation in human liver microsomes. researchgate.net The metabolic stability of fluorinated pyrrolidines has also been investigated. Studies have shown that the fluoropyrrolidine ring can be susceptible to metabolic activation. nih.gov The stability of a compound like this compound would be assessed by incubating it with liver microsomes and measuring its disappearance over time to calculate parameters like half-life (t½) and intrinsic clearance (Clint). mykhailiukchem.org

Identification and Characterization of Preclinical Metabolites

Identifying the metabolites of a drug candidate is a critical step in understanding its disposition and potential for toxicity. nih.gov For fluoropyrrolidine-containing compounds, metabolic activation can occur. In one study, the fluoropyrrolidine ring underwent sequential oxidation and defluorination, leading to the formation of reactive intermediates that could be trapped by glutathione (B108866) (GSH) or N-acetylcysteine (NAC). nih.gov

The metabolism of a related compound, pedunculoside, in human liver microsomes resulted in eight metabolites, with the metabolic pathways identified as hydroxylation, acetylation, glucuronidation, and glucose conjugation. nih.gov For this compound, potential metabolic pathways would likely involve hydroxylation of the pyrrolidine or aromatic rings, O-dealkylation to remove the 3-fluorobenzyl group, and subsequent conjugation reactions. The identification of these metabolites would be accomplished using techniques like liquid chromatography-mass spectrometry (LC-MS).

Cytochrome P450 (CYP) Isozyme Inhibition/Induction Profiles (non-human)

Assessing the potential for a drug candidate to inhibit or induce cytochrome P450 (CYP) enzymes is crucial to predict drug-drug interactions. pensoft.net The major human CYP isoforms responsible for drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.commdpi.com

In a study of pyrrolidine-based CXCR4 antagonists, the lead compound exhibited minimal inhibition of CYP isozymes. nih.gov However, a different series of potent Hsp90 inhibitors with a pyrrolidine core, while showing low clearance, displayed unfavorable inhibition towards CYP2C9, CYP1A2, and CYP2C19 at a concentration of 10 µM. researchgate.net The metabolic activation of some fluoropyrrolidine dipeptidyl peptidase-IV inhibitors was found to be primarily catalyzed by rat recombinant CYP3A1 and CYP3A2. nih.gov

The potential of this compound to inhibit various CYP isoforms would be evaluated using in vitro assays with specific substrates for each enzyme. pensoft.netresearchgate.net These studies would determine the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. This information is vital for assessing the risk of clinically significant drug interactions.

Computational and Structural Biology Approaches

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(3-Fluorobenzyloxy)-pyrrolidine, docking studies would be instrumental in identifying potential biological targets and understanding the key interactions that govern its binding affinity. This process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the energetic favorability of the resulting complex.

The analysis of these interactions would focus on several key aspects:

Hydrogen Bonding: The nitrogen atom in the pyrrolidine (B122466) ring can act as a hydrogen bond acceptor or donor, depending on its protonation state. The ether oxygen in the benzyloxy group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring of the benzyloxy group can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.

Aromatic Interactions: The phenyl ring can also participate in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Fluorine Interactions: The fluorine atom on the phenyl ring can form favorable electrostatic interactions, including dipole-dipole and orthogonal multipolar interactions, with the protein backbone or side chains.

While specific molecular docking studies focused solely on this compound are not extensively documented in publicly available literature, this approach is fundamental in the broader research of pyrrolidine-containing compounds. For instance, in the development of inhibitors for enzymes or antagonists for receptors where a pyrrolidine moiety is part of the pharmacophore, molecular docking provides the initial insights into the binding mode and informs subsequent structural modifications to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For a series of analogues based on the this compound scaffold, a QSAR study would involve:

Data Set Compilation: A series of derivatives would be synthesized, and their biological activity against a specific target would be measured experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external sets of compounds.

A hypothetical QSAR study on this compound derivatives might explore how modifications to the pyrrolidine ring, the position of the fluorine atom, or the nature of the linker affect activity. The resulting model could guide the design of more potent compounds by indicating which structural features are most important for the desired biological effect.

| QSAR Descriptor Category | Examples of Descriptors for this compound Analogues | Potential Impact on Activity |

| Electronic | Dipole moment, partial charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular volume, surface area, specific shape indices | Determines the fit of the molecule into the binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the ability of the compound to cross cell membranes and engage in hydrophobic interactions. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and arrangement of atoms in the molecule. |

Virtual Screening and De Novo Design for Lead Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a "hit" compound from a primary screen, virtual screening could be employed to find commercially available or readily synthesizable analogues with potentially improved properties.

Structure-based virtual screening: This would involve docking large compound libraries into the 3D structure of the identified biological target and ranking them based on their predicted binding affinity.

Ligand-based virtual screening: If the 3D structure of the target is unknown, the structure of this compound itself can be used as a template to search for other molecules with similar shapes and electrostatic properties.

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. Starting with the this compound scaffold docked in the active site of a target, de novo design algorithms could suggest modifications or additions to the structure to improve its interactions with the protein. This could involve growing the molecule to fill unoccupied pockets in the binding site or replacing certain functional groups to form new, favorable interactions.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt a variety of conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule in different environments.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. An MD simulation of this compound, either free in solution or bound to a target protein, would involve:

System Setup: The molecule is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.

Simulation Production: The forces on each atom are calculated, and Newton's laws of motion are used to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory is analyzed to understand the conformational flexibility of the molecule, its interactions with surrounding water molecules, and the stability of its binding to a target protein.

MD simulations can reveal important information that is not apparent from static docking poses, such as the role of water molecules in mediating ligand-protein interactions and the conformational changes that may occur in the protein upon ligand binding.

X-ray Crystallography and NMR Spectroscopy for Ligand-Target Complex Structural Elucidation

While computational methods are powerful predictive tools, experimental structural elucidation provides the definitive proof of a ligand's binding mode.

X-ray Crystallography: This technique can provide an atomic-resolution 3D structure of a this compound analogue in complex with its target protein. To achieve this, the protein-ligand complex must be purified and crystallized. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. This provides unambiguous information about the binding orientation, conformation, and specific interactions of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for studying ligand-target interactions, particularly in solution.

Ligand-observe NMR: Techniques like saturation transfer difference (STD) NMR and WaterLOGSY can identify which compounds in a mixture bind to a target protein and can map the binding epitope of the ligand.

Protein-observe NMR: In heteronuclear single quantum coherence (HSQC) experiments, the chemical shifts of the protein's backbone amides are monitored upon addition of the ligand. Changes in these chemical shifts can identify the location of the binding site on the protein.

Future Research Directions and Therapeutic Implications

Rational Design and Synthesis of Advanced Analogues with Improved Profiles

The rational design of new analogues of 3-(3-Fluorobenzyloxy)-pyrrolidine is a key strategy to enhance its therapeutic potential. nih.govresearchgate.net By systematically modifying the structure, researchers can aim to improve properties such as potency, selectivity, and pharmacokinetic profiles. The synthesis of such analogues can be achieved through various methods, including the functionalization of a pre-existing pyrrolidine (B122466) ring or the construction of the ring from acyclic precursors. nih.govnih.gov

A significant aspect of this design process is the consideration of stereochemistry. The pyrrolidine ring in this compound contains chiral centers, and the spatial arrangement of substituents can dramatically influence the molecule's interaction with biological targets. nih.govresearchgate.net For instance, different stereoisomers can exhibit distinct biological profiles due to varying binding modes with enantioselective proteins. nih.govresearchgate.net

Furthermore, the strategic placement of substituents can lock the flexible pyrrolidine ring into specific conformations, thereby influencing its pharmacological efficacy. nih.gov For example, introducing a trifluoromethyl group at the cis-4-position of a pyrrolidine scaffold has been shown to induce a pseudo-axial conformation in other substituents, leading to full agonism at certain receptors. nih.gov

A series of novel (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. ekb.eg Among the sixteen new compounds, some exhibited notable activity, highlighting the potential of this scaffold in oncology. ekb.eg

Exploration of Polypharmacology and Multi-Target Directed Ligand Strategies

The traditional "one drug, one target" approach is often insufficient for treating complex multifactorial diseases. nih.govnih.gov This has led to the rise of polypharmacology, which focuses on designing single molecules that can interact with multiple biological targets. nih.govnih.govresearchgate.net The this compound scaffold is a promising starting point for developing such multi-target-directed ligands (MTDLs). nih.govmdpi.com

The pyrrolidine core can be combined with other pharmacologically active moieties to create hybrid molecules with a broader spectrum of activity. frontiersin.org This approach has been successfully applied in the development of treatments for conditions like Alzheimer's disease, where MTDLs targeting enzymes such as acetylcholinesterase and monoamine oxidase B have shown promise. mdpi.com The design of these MTDLs often involves linking known pharmacophores to the pyrrolidine scaffold. nih.gov

The exploration of polypharmacology not only aims to enhance therapeutic efficacy but also to understand and mitigate off-target effects that can lead to adverse drug reactions. nih.gov By intentionally designing ligands with a specific multi-target profile, researchers can create more effective and safer medicines. publisherspanel.com

Development of Innovative Delivery Systems for Research Applications

To maximize the research potential of this compound and its analogues, the development of innovative delivery systems is crucial. polimerbio.comunitaid.org These systems can improve the compound's solubility, stability, and bioavailability, facilitating more accurate and reproducible experimental results. polimerbio.com

Advanced drug delivery technologies that could be explored include:

Nanoparticles: These systems can encapsulate the compound, protecting it from degradation and enabling targeted delivery to specific cells or tissues. polimerbio.com

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic compounds and can be modified to target specific sites. polimerbio.com

Hydrogels: These three-dimensional polymer networks can provide sustained release of the encapsulated compound. polimerbio.com

Transdermal Systems: For certain applications, delivering the compound through the skin could offer a non-invasive administration route. mdpi.com

These delivery systems can be particularly valuable for overcoming challenges such as crossing the blood-brain barrier, a critical step for compounds targeting the central nervous system. polimerbio.com

Identification of Novel Biological Activities and Untapped Therapeutic Areas

The pyrrolidine scaffold is present in a wide range of biologically active molecules, suggesting that this compound and its derivatives may possess a variety of untapped therapeutic applications. frontiersin.orgnih.govnih.gov Beyond its currently investigated activities, this compound could be screened against a broad panel of biological targets to identify novel activities.

Potential therapeutic areas for exploration include:

Anticancer: Pyrrolidine derivatives have shown promise as anticancer agents, and further investigation into the activity of this compound analogues against different cancer cell lines is warranted. ekb.egfrontiersin.orgnih.gov

Anti-inflammatory: The pyrrolidine ring is a feature of some anti-inflammatory drugs, suggesting a potential role for this compound in treating inflammatory conditions. frontiersin.orgnih.gov

Antiviral: Certain pyrrolidine-containing compounds have demonstrated antiviral properties. frontiersin.orgnih.gov

Central Nervous System Disorders: As ligands for monoamine transporters, these compounds have potential applications in treating depression, ADHD, and other neuropsychiatric disorders. nih.govnih.gov

Antidiabetic: Some pyrrolidine derivatives have been investigated as antidiabetic agents. researchgate.net

Systematic screening and investigation of structure-activity relationships will be key to unlocking the full therapeutic potential of this chemical scaffold. nih.gov

Integration of Advanced Computational Methodologies and Artificial Intelligence in Drug Discovery Pipelines

The integration of advanced computational tools and artificial intelligence (AI) can significantly accelerate the discovery and development of new drugs based on the this compound scaffold. arxiv.org These technologies can be applied at various stages of the drug discovery pipeline.

Key applications include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch, exploring a vast chemical space to identify promising candidates with desired properties. arxiv.org

Virtual Screening: Computational methods can predict the binding affinity of large libraries of compounds to a specific biological target, prioritizing candidates for experimental testing. nih.gov

QSAR Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can help to understand the relationship between the structural features of the molecules and their biological activity, guiding the design of more potent compounds. researchgate.net

Predicting Polypharmacology: Computational approaches can be used to predict the potential off-target interactions of a compound, helping to anticipate and mitigate side effects. nih.gov

By leveraging these in silico methods, researchers can streamline the drug discovery process, reducing the time and cost associated with bringing new therapies to the clinic. arxiv.org

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Fluorobenzyloxy)-pyrrolidine, and how can reaction conditions be optimized?

- Methodology : A stepwise approach is advised:

- Step 1 : Use fluorobenzaldehyde derivatives (e.g., 2,3-difluorobenzaldehyde) as starting materials for nucleophilic substitution or coupling reactions. Temperature optimization is critical; studies suggest testing ranges of 35–55°C to balance yield and purity .

- Step 2 : Introduce the pyrrolidine moiety via reductive amination or Mitsunobu reactions. Ensure anhydrous conditions to avoid hydrolysis of intermediates.

- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures via H/C NMR and high-resolution mass spectrometry (HRMS).

- Key Consideration : Monitor reaction progress with thin-layer chromatography (TLC) to identify side products like unreacted fluorobenzyl halides .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- pKa Determination : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., methanol-water) to measure basicity. Pyrrolidine derivatives typically exhibit pKa values between 8.9–11.3, influenced by fluorobenzyl substituents .

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to assess compatibility with biological assays.

- Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via HPLC-MS .

Q. What analytical techniques are essential for assessing purity and structural integrity?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to quantify impurities (<1% threshold).

- Spectroscopy : F NMR to confirm fluorine integration and detect positional isomers.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in slow-evaporation systems (e.g., dichloromethane/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidine derivatives?

- Methodology :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC values in enzyme inhibition). Account for variables like solvent (DMSO concentration), cell lines, and assay protocols.

- Structure-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to model interactions between this compound and target proteins (e.g., GPCRs). Validate predictions with mutagenesis studies .

- Data Reprodubility : Replicate experiments under controlled conditions (e.g., fixed temperature, humidity) to isolate confounding factors .

Q. What experimental design strategies optimize yield in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, stoichiometry). For example, a central composite design (CCD) can identify optimal conditions for fluorobenzyl coupling .

- Flow Chemistry : Use microreactors to enhance mixing and heat transfer, reducing side reactions in exothermic steps (e.g., SNAr reactions).

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How do fluorobenzyl substituents influence the electrochemical properties of pyrrolidine derivatives?

- Methodology :

- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in acetonitrile (0.1 M TBAPF). Fluorine’s electron-withdrawing effect typically shifts oxidation potentials positively by 0.2–0.5 V.

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with reactivity. Compare results with experimental data to validate computational protocols .

Q. What strategies mitigate challenges in scaling up laboratory-scale syntheses?

- Methodology :

- Process Analytical Technology (PAT) : Use scale-down models (e.g., microreactors) to simulate large-scale conditions and identify bottlenecks (e.g., heat dissipation).

- Crystallization Engineering : Optimize anti-solvent addition rates to control crystal size/distribution, ensuring consistent purity in batch processes .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability be addressed?

- Methodology :

- Cross-Platform Validation : Compare results from liver microsome assays (human vs. rodent) and hepatocyte models. Differences may arise from species-specific CYP450 isoform expression.

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites. Fluorine substitution often reduces oxidative metabolism but may increase glucuronidation rates .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。